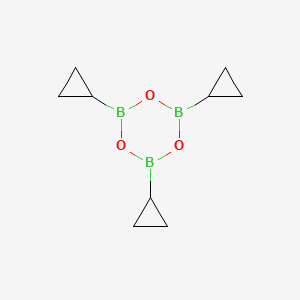
2,4,6-Tricyclopropylboroxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tricyclopropylboroxin is a boron-containing compound characterized by its unique structure comprising three cyclopropyl groups attached to a boroxin ring
Preparation Methods
The synthesis of 2,4,6-Tricyclopropylboroxin typically involves the reaction of cyclopropylboronic acid with boron trioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the boroxin ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,4,6-Tricyclopropylboroxin undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates, depending on the reaction conditions.
Reduction: Reduction reactions typically yield borohydrides or other boron-containing reduced species.
Substitution: The cyclopropyl groups can be substituted with other functional groups using appropriate reagents and catalysts. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution. Major products formed from these reactions include cyclopropylboronic acid derivatives and substituted boroxins.
Scientific Research Applications
2,4,6-Tricyclopropylboroxin has several applications in scientific research:
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,4,6-Tricyclopropylboroxin exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atoms in the boroxin ring can coordinate with various ligands, facilitating reactions such as cross-coupling and polymerization. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity and stability.
Comparison with Similar Compounds
2,4,6-Tricyclopropylboroxin can be compared with other boron-containing compounds such as boroxine and trimethylboroxine . While boroxine is a simpler boron-oxygen compound, this compound’s cyclopropyl groups provide additional steric hindrance and electronic effects, making it more reactive in certain chemical processes. Similar compounds include:
Boroxine: A simpler boron-oxygen compound with a six-membered ring structure.
Trimethylboroxine: A derivative of boroxine with three methyl groups attached to the boron atoms.
Properties
IUPAC Name |
2,4,6-tricyclopropyl-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15B3O3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSNHRMLYCIRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2CC2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15B3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309851-70-4 |
Source


|
| Record name | tricyclopropyl-1,3,5,2,4,6-trioxatriborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
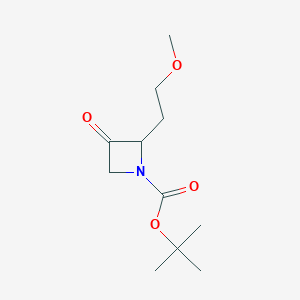
![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)
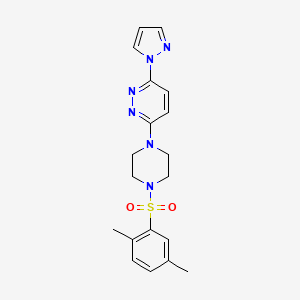
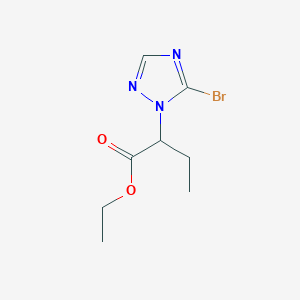

![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)
![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)
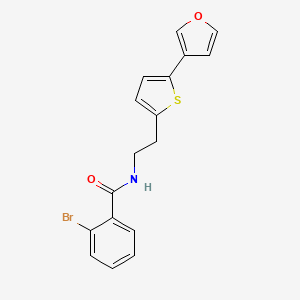
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)

![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)
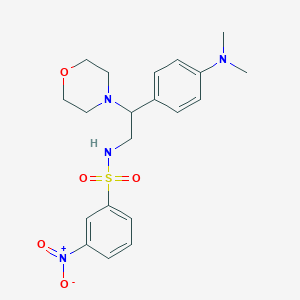

amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)
